molecular formula C9H17NO2 B2539631 Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate CAS No. 84673-62-1

Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate

Cat. No. B2539631
CAS RN: 84673-62-1
M. Wt: 171.24
InChI Key: BQVJKYUCRGCEGU-JGVFFNPUSA-N
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Description

Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate, also known as Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, is a chemical compound with the molecular formula C8H15NO2 . It is typically stored in a refrigerator and is available in solid form .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate are not fully detailed in the search results. It is known that the compound is a solid and should be stored in a refrigerator . Its molecular weight is 157.21 .

Safety and Hazards

Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

properties

IUPAC Name

ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVJKYUCRGCEGU-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate

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